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Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VT-1598 tosylate, a novel antifungal

agent, with established alternatives. It focuses on the validation of its target engagement in

fungal cells, supported by experimental data and detailed methodologies, to aid in research

and drug development.

VT-1598 is a next-generation, tetrazole-based fungal cytochrome P450 enzyme 51 (CYP51)

inhibitor.[1][2] It was rationally designed for enhanced selectivity for the fungal CYP51 enzyme

over its human counterparts.[1][3][4] This high specificity aims to reduce the potential for drug-

drug interactions and other off-target effects commonly associated with earlier generations of

azole antifungals, potentially allowing for safer and more effective dosing.[5][6] The primary

mechanism of action for VT-1598, like other azoles, is the inhibition of CYP51 (also known as

lanosterol 14α-demethylase), a critical enzyme in the fungal ergosterol biosynthesis pathway.

[1] Disruption of this pathway depletes ergosterol, an essential component of the fungal cell

membrane, and leads to the accumulation of toxic sterol intermediates, ultimately inhibiting

fungal growth or causing cell death.[1] VT-1598 has demonstrated broad-spectrum in vitro and

in vivo activity against a wide range of fungal pathogens, including species resistant to other

antifungals.[2][3][4][5][7][8]
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The efficacy of a CYP51 inhibitor is determined by its potency against the fungal target and its

selectivity relative to the homologous human enzyme. VT-1598 exhibits high potency and a

superior selectivity profile compared to conventional triazole antifungals.

Table 1: Comparative Potency of CYP51 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation

constant (Kd) values, indicating the potency of each compound against fungal CYP51. Lower

values denote higher potency.

Compound
Fungal
Species

Target Potency (Kd) Reference

VT-1598
Aspergillus

fumigatus
CYP51B 13 ± 1 nM [7][9]

Voriconazole
Aspergillus

fumigatus
CYP51B 56 ± 4 nM [7][9]

Oteseconazole

(VT-1161)

Aspergillus

fumigatus
CYP51B 47 ± 11 nM [7][9]

Oteseconazole

(VT-1161)
Candida albicans CYP51 < 39 nM [10]

Table 2: Selectivity Profile of CYP51 Inhibitors
This table compares the inhibitory activity of VT-1598 and other azoles against fungal versus

human CYP enzymes. A higher IC50 value against human CYPs indicates greater selectivity

and a potentially better safety profile.
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Compound

Fungal
Target
IC50/Activit
y

Human
Target

Human CYP
IC50

Selectivity
Advantage

Reference

VT-1598

Potent

inhibitor of

fungal CYP51

CYP2C9,

CYP3A4
>200 µM High [10]

CYP2C19 138 µM [10]

Oteseconazol

e (VT-1161)

Highly potent

inhibitor of C.

albicans

CYP51

Human

CYP51
Fails to bind

~2,000x more

selective than

fluconazole

[3][5]

Fluconazole

Standard

azole

antifungal

Multiple

human CYPs

Lower IC50

values (less

selective)

Baseline [5]

Table 3: In Vitro Antifungal Activity (Minimum Inhibitory
Concentration - MIC)
This table presents the MIC values of VT-1598 and the comparator fluconazole against various

clinical isolates, including a fluconazole-resistant strain. Lower MIC values indicate greater

antifungal activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.00691/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.00691/full
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://www.mims.com/malaysia/news-updates/topic/oteseconazole-bests-fluconazole-for-vaginal-yeast-infections
https://www.mims.com/malaysia/news-updates/topic/oteseconazole-bests-fluconazole-for-vaginal-yeast-infections
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Fungal Species MIC Reference

VT-1598
Coccidioides

posadasii
1 µg/ml [7]

Coccidioides immitis 0.5 µg/ml [7]

Candida auris (mode)
0.25 µg/ml (range

0.03-8)
[2][8]

Fluconazole
Coccidioides

posadasii
16 µg/ml [7]

Coccidioides immitis 16 µg/ml [7]

Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the methods used to validate target engagement is

crucial for understanding the advantages of VT-1598.
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Ergosterol Biosynthesis Pathway in Fungi
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Workflow for Validating CYP51 Target Engagement
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Compound inhibits

fungal CYP51
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Direct Target
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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